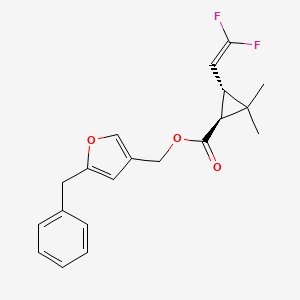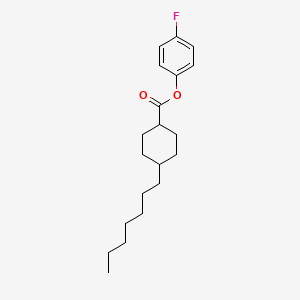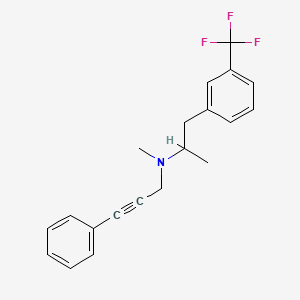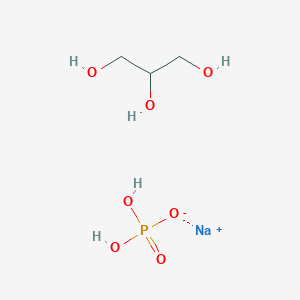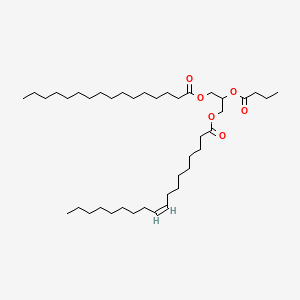
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is an ester compound formed from the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. This compound is notable for its unique structure, which includes both saturated and unsaturated fatty acid chains. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the product. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The unsaturated oleate moiety can be oxidized to form epoxides or hydroperoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleate groups.
Glyceryl tripalmitate: Contains three palmitate groups, making it fully saturated.
Glyceryl tributyrate: Contains three butyrate groups, making it more volatile and less hydrophobic.
Uniqueness
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is unique due to its combination of saturated and unsaturated fatty acid chains. This gives it a balance of stability and reactivity, making it suitable for a variety of applications. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic environments, enhancing its versatility in scientific and industrial applications.
Eigenschaften
Molekularformel |
C41H76O6 |
|---|---|
Molekulargewicht |
665.0 g/mol |
IUPAC-Name |
(2-butanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-40(43)46-37-38(47-41(44)33-6-3)36-45-39(42)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChI-Schlüssel |
TWKWYCVAZLLYFN-VXPUYCOJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



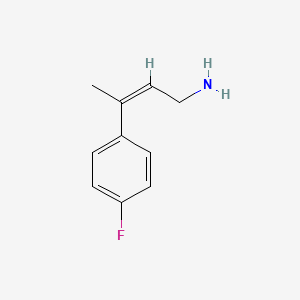
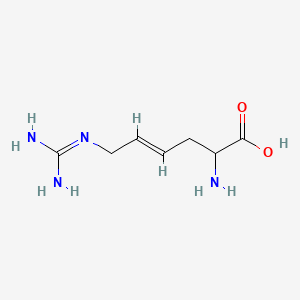
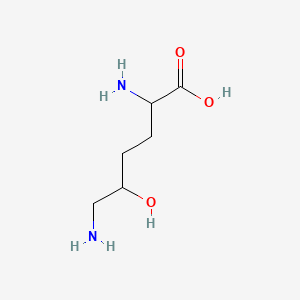
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


